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Compound of Interest

Compound Name: JB300

Cat. No.: B15621501 Get Quote

For researchers in oncology and drug discovery, the selective targeting of cancer-driving

proteins is a paramount goal. JB300, a novel PROTAC (Proteolysis Targeting Chimera)

degrader, demonstrates exceptional selectivity for Aurora A kinase over its closely related

isoform, Aurora B. This guide provides a comprehensive comparison of JB300's selectivity

profile against established Aurora kinase inhibitors, Alisertib and Tozasertib, supported by

experimental data and detailed methodologies.

Aurora kinases, particularly Aurora A and Aurora B, are crucial regulators of mitosis and have

emerged as significant targets in cancer therapy. While both isoforms share a high degree of

homology in their catalytic domains, their distinct cellular functions necessitate the development

of highly selective inhibitors to minimize off-target effects. JB300 leverages the PROTAC

technology to not just inhibit, but induce the degradation of Aurora A, offering a distinct and

highly selective mechanism of action.

Comparative Selectivity Profile
The selectivity of JB300 for Aurora A is highlighted by its potent degradation activity against

this target, with no discernible effect on Aurora B levels at high concentrations. This contrasts

with small molecule inhibitors like Alisertib and Tozasertib, which, despite showing preferential

binding to Aurora A, still exhibit measurable activity against Aurora B.
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Compound Target
Mechanism of
Action

IC50/Ki/DC50
(nM)

Selectivity
(Aurora A vs.
Aurora B)

JB300 Aurora A Degradation DC50: 30
Highly Selective

(>333-fold)

Aurora B Degradation
No degradation

up to 10,000

MK-5108 (JB300

warhead)
Aurora A Inhibition IC50: 0.064[1] ~220-fold[1]

Aurora B Inhibition IC50: ~14

Alisertib

(MLN8237)
Aurora A Inhibition IC50: 1.2[2] >200-fold[2]

Aurora B Inhibition IC50: 396.5[2]

Tozasertib (VX-

680)
Aurora A Inhibition Ki: 0.6[3] 30-fold[3]

Aurora B Inhibition Ki: 18[3]

Caption: Comparative analysis of JB300, its warhead MK-5108, Alisertib, and Tozasertib,

highlighting their mechanism of action, potency, and selectivity for Aurora A versus Aurora B.

Visualizing Selectivity: A Logical Comparison
The following diagram illustrates the superior selectivity of JB300 in targeting Aurora A for

degradation while sparing Aurora B, a key differentiator from traditional kinase inhibitors.
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Comparative Selectivity of Aurora Kinase-Targeting Compounds

JB300 (PROTAC) Small Molecule Inhibitors

JB300

Aurora A Degradation
(DC50 = 30 nM)

Potent & Selective

No Aurora B Degradation
(up to 10 µM)

Highly Selective

Alisertib

Aurora A Inhibition
(IC50 = 1.2 nM)

High Affinity

Aurora B Inhibition
(IC50 = 396.5 nM)

Lower Affinity

Tozasertib

Aurora A Inhibition
(Ki = 0.6 nM)

High Affinity

Aurora B Inhibition
(Ki = 18 nM)

Moderate Affinity

Click to download full resolution via product page

Caption: Logical diagram illustrating the distinct selectivity profiles.

Experimental Protocols
The determination of the selectivity and potency of these compounds relies on robust

biochemical and cellular assays.

Biochemical Kinase Inhibition Assays
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of

purified kinases.

Objective: To determine the concentration of a compound required to inhibit 50% of the

kinase activity (IC50) or the binding affinity (Ki).

General Protocol:

Reaction Setup: Recombinant human Aurora A or Aurora B enzyme is incubated with a

specific peptide substrate and ATP in a reaction buffer.
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Inhibitor Addition: The test compound (e.g., Alisertib, Tozasertib, MK-5108) is added at

various concentrations.

Kinase Reaction: The reaction is initiated, typically by the addition of ATP, and allowed to

proceed for a defined period at a controlled temperature (e.g., 30°C).

Detection: The amount of phosphorylated substrate is quantified. Common methods

include:

Radiometric Assay: Utilizes [γ-³³P]ATP, where the incorporation of the radiolabeled

phosphate into the substrate is measured using a scintillation counter.[1][4]

Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced

in the kinase reaction, which correlates with kinase activity.[3]

Data Analysis: IC50 or Ki values are calculated by plotting the percentage of kinase

inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Degradation Assays (for PROTACs)
These assays assess the ability of a PROTAC to induce the degradation of the target protein

within a cellular context.

Objective: To determine the concentration of a PROTAC required to degrade 50% of the

target protein (DC50).

General Protocol:

Cell Culture: A relevant human cell line (e.g., MV4-11 acute myeloid leukemia cells) is

cultured under standard conditions.

Compound Treatment: Cells are treated with increasing concentrations of the PROTAC

(e.g., JB300) for a specific duration (e.g., 24 hours).

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

Protein Quantification: The total protein concentration in each lysate is determined to

ensure equal loading for subsequent analysis.
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Western Blotting:

Equal amounts of protein from each sample are separated by SDS-PAGE and

transferred to a membrane.

The membrane is probed with primary antibodies specific for the target protein (Aurora

A) and a loading control (e.g., GAPDH or β-actin). An antibody for the off-target protein

(Aurora B) is used to assess selectivity.

The bands are visualized using a secondary antibody conjugated to a detection enzyme

(e.g., HRP) and a chemiluminescent substrate.

Data Analysis: The intensity of the protein bands is quantified using densitometry software.

The level of the target protein is normalized to the loading control. The DC50 value is

calculated by plotting the percentage of remaining protein against the PROTAC

concentration.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for

evaluating Aurora kinase-targeted compounds.
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Aurora Kinase Signaling in Mitosis

Mitotic Entry Centrosome Separation Spindle Assembly Chromosome Alignment Cytokinesis
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Caption: Targeted points in the cell cycle by Aurora kinases.
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Experimental Workflow for Compound Evaluation

Start: Compound Synthesis

Biochemical Kinase Assay
(IC50/Ki Determination)

Cell-Based Assay
(Degradation/Viability)

Selectivity Profiling
(Aurora A vs. Aurora B)

Data Analysis & Comparison

Conclusion: Selectivity Validated

Click to download full resolution via product page

Caption: General workflow for evaluating Aurora kinase-targeted compounds.

In conclusion, the data strongly supports the exceptional selectivity of JB300 for inducing the

degradation of Aurora A, with a clear advantage over traditional small molecule inhibitors that

also exhibit off-target effects on Aurora B. This high selectivity, a result of its unique PROTAC

mechanism, positions JB300 as a promising therapeutic candidate and a valuable tool for

dissecting the specific roles of Aurora A in cancer biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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